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molecular formula C12H15BrO2 B8416089 4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene

4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene

Cat. No. B8416089
M. Wt: 271.15 g/mol
InChI Key: GVKYAELWPYQFHH-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Prepared by the method of Example 10 (b) using 2-(4-bromophenoxyl)ethanol and cyclopropylmethyl bromide.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][OH:9])=[CH:4][CH:3]=1.[CH:12]1([CH2:15]Br)[CH2:14][CH2:13]1>>[CH:12]1([CH2:15][O:9][CH2:8][CH2:7][O:6][C:5]2[CH:10]=[CH:11][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:14][CH2:13]1

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OCCO)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)COCCOC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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